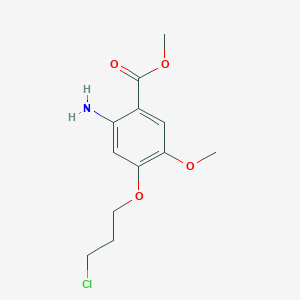

Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO4/c1-16-10-6-8(12(15)17-2)9(14)7-11(10)18-5-3-4-13/h6-7H,3-5,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAMTEYWDWYKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate typically involves multiple steps. One common synthetic route starts with the alkylation of methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane to form an intermediate. This intermediate is then subjected to nitration, reduction, and subsequent amination reactions to yield the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include ethanol and acetic acid, and the reactions are typically carried out under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The chloropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as iron powder in acetic acid or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group in intermediates results in the formation of the amino group .

Scientific Research Applications

Chemistry

In organic chemistry, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

Research into this compound has revealed potential biological activities:

- Antimicrobial Properties : Derivatives of this compound are being studied for their effectiveness against various microbial strains. Initial findings suggest that it may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : The compound is also being investigated for its anticancer properties. Studies indicate that it may affect specific cellular pathways involved in cancer progression, potentially serving as a therapeutic agent .

Medicine

This compound is explored in pharmaceutical research as a potential drug candidate. It has been identified as a photoaffinity probe for labeling epidermal growth factor receptors (EGFR), which play a critical role in cell signaling and cancer development . Ongoing studies focus on its potential to target specific enzymes or receptors involved in disease mechanisms.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. Mechanistic studies suggested that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of derivatives of this compound against resistant bacterial strains. The study found that certain derivatives exhibited significant antibacterial activity, highlighting their potential as new therapeutic agents against infections caused by multidrug-resistant bacteria .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Features:

The compound crystallizes in the triclinic system (space group P1) with two independent molecules in the asymmetric unit. Intramolecular N–H⋯O hydrogen bonds form planar six-membered rings, while intermolecular hydrogen bonds stabilize chains along the a-axis . Its melting point is 377 K , and its density is 1.2±0.1 g/cm³ .

This compound is a critical intermediate in synthesizing tyrosine kinase inhibitors, such as Dasatinib and Bosutinib , highlighting its pharmaceutical relevance .

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate with analogs differing in substituents or functional groups:

Hydrogen Bonding and Crystallography

The 2-amino group in the title compound enables intramolecular N–H⋯O hydrogen bonds, forming planar six-membered rings with dihedral angles <1.5° relative to the aromatic ring . In contrast, nitro or benzyloxy analogs lack such interactions, leading to different crystal packing and stability profiles. For example:

- The benzyloxy derivative (CAS: 61032-42-6) has higher solubility in organic solvents due to the hydrophobic benzyl group but lower thermal stability .

Research Findings and Trends

- Synthetic Efficiency: The nitro-to-amino reduction step remains a bottleneck (51.1% yield), prompting exploration of alternative catalysts (e.g., Pd/C) .

- Crystallographic Insights: Hydrogen bonding in the title compound improves thermal stability, making it preferable over non-H-bonding analogs in solid-state formulations .

- Biological Activity : The 3-chloropropoxy chain enhances membrane permeability compared to shorter alkoxy groups, as evidenced in kinase inhibitor SAR studies .

Biological Activity

Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H16ClN2O4

- Molecular Weight : 288.72 g/mol

The structural formula indicates the presence of a methoxy group, an amino group, and a chloropropoxy substituent, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of cancer research. Key mechanisms include:

- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including tyrosine kinases. This inhibition can disrupt signaling pathways essential for cancer cell proliferation and survival .

- Receptor Interaction : It has been shown to interact with epidermal growth factor receptor (EGFR) tyrosine kinases, which play a pivotal role in tumor growth and metastasis .

Biological Activity Profiles

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

-

Anticancer Efficacy :

- A study demonstrated that this compound significantly inhibited the proliferation of A549 human lung adenocarcinoma cells. The compound induced apoptosis through its interaction with specific protein kinases involved in cancer progression .

- IC50 values indicated strong potency against several neoplastic cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

- Enzyme Inhibition Studies :

- Antimicrobial Activity :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.